molecular formula C22H22Cl2N4O4S B8676373 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-, carbamate (ester) CAS No. 178980-69-3

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-, carbamate (ester)

Cat. No. B8676373
M. Wt: 509.4 g/mol
InChI Key: GDQPXQLXGBFNGN-UHFFFAOYSA-N
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Description

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-, carbamate (ester) is a useful research compound. Its molecular formula is C22H22Cl2N4O4S and its molecular weight is 509.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-, carbamate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-, carbamate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178980-69-3

Product Name

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-, carbamate (ester)

Molecular Formula

C22H22Cl2N4O4S

Molecular Weight

509.4 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(4-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethyl carbamate

InChI

InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)7-8-32-22(25)29)12-14-3-5-17(6-4-14)28(30)31/h3-6,9-11,13H,7-8,12H2,1-2H3,(H2,25,29)

InChI Key

GDQPXQLXGBFNGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 5 ml of tetrahydrofuran was dissolved 467 mg (1 mmol) of 5-(3,5-dichlorophenylthio)-2-(2-hydroxyethyl)-4-isopropyl-1-p-nitrobenzyl-1H-imidazole (126a), and there was added 0.23 g (1.2 mmol)of trichloroacetylisocyanate under stirring on a cooling bath at -20° C. Then, the bath was taken off, and the mixture was reacted for 2 hours. To the reaction mixture was added a saturated aqueous sodium hydrogen carbonate solution, and extracted with methylene chloride. The extract was washed with water, dried, and the solvent was distilled off, and the trichloroacetylcarbamoyloxy compound which was able to use for the next reaction, was obtained in the residue. The intermediate was dissolved in 10 ml of aqueous methanol (10%), followed by addition of 0.2 ml of triethylamine under stirring at room temperature, and the mixture was stirred with heating at 50° C. for 3 hours and worked up. When the crystals were precipitated, the mixture was filtered directly. When the crystals were not precipitated, a saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and extracted with methylene chloride. The extract was washed with water and dried, the solvent was distilled off, and the residue was purified by silica gel column chromatography (ethyl acetate) to give 2-(2-carbamoyloxyethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(p-nitrobenzyl)-1H-imidazole (128a)as oil (yield 98%)
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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